molecular formula C11H17NO3 B13271267 Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate

Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate

Cat. No.: B13271267
M. Wt: 211.26 g/mol
InChI Key: BMCUPRJYAIZBHV-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a cyclopropyl group and an oxo group, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate typically involves the reaction of cyclopropylamine with ethyl 2-oxoacetate to form an intermediate, which is then cyclized to produce the piperidine ring. The final step involves esterification with methanol to yield the desired compound . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-oxopiperidin-1-yl)acetate
  • Methyl 2-(2-oxopiperidin-3-yl)acetate
  • Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate

InChI

InChI=1S/C11H17NO3/c1-15-11(14)7-12-5-4-9(6-10(12)13)8-2-3-8/h8-9H,2-7H2,1H3

InChI Key

BMCUPRJYAIZBHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2CC2

Origin of Product

United States

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